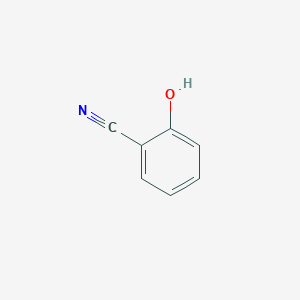

2-Hydroxybenzonitrile

Übersicht

Beschreibung

2-Hydroxybenzonitrile (C₇H₅NO), also known as salicylonitrile or o-cyanophenol, is an aromatic compound featuring a hydroxyl (-OH) and a nitrile (-CN) group at the ortho positions of the benzene ring. It is a white crystalline solid with a molecular weight of 119.12 g/mol, a melting point of 92–95°C, and solubility in polar solvents like water and alcohols . This compound serves as a versatile synthon in organic synthesis, particularly in constructing nitrogen-containing heterocycles such as 1,3-benzoxazin-4-ones, imidazolines, and thiazolines . Its applications span pharmaceuticals, materials science, and agrochemicals due to its dual functional groups, which enable diverse reactivity patterns .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: epi-Doramectin wird durch die basenkatalysierte Isomerisierung von Doramectin synthetisiert . Die Reaktion beinhaltet die Verwendung einer starken Base, wie Natriumhydroxid oder Kaliumhydroxid, in einem organischen Lösungsmittel wie Methanol oder Ethanol. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und durch Hochleistungsflüssigchromatographie (HPLC) überwacht, um die Bildung von epi-Doramectin sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von epi-Doramectin folgt ähnlichen Synthesewegen wie oben beschrieben. Der Prozess beinhaltet die großtechnische Fermentation von Streptomyces avermitilis zur Herstellung von Doramectin, gefolgt von der basenkatalysierten Isomerisierung zur Bildung von epi-Doramectin . Das Produkt wird dann mittels chromatographischer Verfahren gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Chemische Reaktionsanalyse

Reaktionstypen: epi-Doramectin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Oxidative Reaktionen können zur Bildung von hydroxylierten Derivaten führen.

Reduktion: Reduktionsreaktionen können Ketongruppen in Alkohole umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte Derivate, reduzierte Alkohole und substituierte Analoga von epi-Doramectin .

Analyse Chemischer Reaktionen

Types of Reactions: epi-Doramectin undergoes various chemical reactions, including:

Oxidation: Oxidative reactions can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogues of epi-Doramectin .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Hydroxybenzonitrile serves as a crucial building block in the synthesis of various organic compounds. Its hydroxyl and nitrile functional groups enable it to engage in diverse chemical reactions.

Synthesis of Benzoxazines

One notable application is the synthesis of benzoxazines, which are important heterocyclic compounds. A study demonstrated a ZnCl₂-promoted method for synthesizing 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles and ketones. This method is advantageous due to its high yields and the use of readily available starting materials under mild conditions .

| Reaction | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Benzoxazine Synthesis | This compound + Ketones | ZnCl₂, mild conditions | High |

Multicomponent Polymerizations

This compound has also been utilized in multicomponent polymerizations (MCPs) involving alkynes and sulfonyl azides. This application highlights its role in developing new polymeric materials with potential uses in various industrial applications .

Medicinal Chemistry

The compound's structural properties make it significant in the field of medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. The position of substituents on the aromatic ring can significantly influence their biological activity, suggesting that this compound could be a lead structure for developing new antimicrobial agents .

Fluorescent Probes

In bioimaging applications, derivatives of this compound have been explored as fluorescent probes due to their ability to emit light upon excitation. This property is crucial for visualizing biological processes in live cells .

Environmental Chemistry

Research into the environmental fate of this compound and its derivatives has gained attention due to their potential impact on ecosystems.

Photodegradation Studies

Studies have investigated the photodegradation pathways of this compound derivatives under sunlight exposure. Understanding these pathways is essential for assessing the persistence and environmental impact of these compounds .

Metabolism by Organisms

There is ongoing research into how plants and microorganisms metabolize compounds containing the this compound moiety. For instance, studies have focused on the metabolism of pesticides that include this compound, providing insights into their environmental behavior and potential bioaccumulation .

Synthesis of Bioactive Compounds

A comprehensive study highlighted the synthesis of various bioactive natural products using this compound as a precursor. The versatility of this compound allowed researchers to create a range of complex molecules with significant pharmacological activities .

Development of New Materials

In another case study, researchers successfully employed this compound in creating novel polymeric materials with enhanced properties for industrial applications. The incorporation of this compound into polymer matrices improved mechanical strength and thermal stability .

Wirkmechanismus

The mechanism of action of epi-Doramectin is similar to that of doramectin. It exerts its effects by binding to glutamate-gated chloride ion channels in the nervous system of parasites, leading to increased chloride ion permeability and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . The molecular targets include glutamate-gated chloride channels and gamma-aminobutyric acid (GABA)-gated chloride channels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Comparison of 2-Hydroxybenzonitrile with Ortho-Substituted Benzonitriles

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The -OH group in this compound enhances electrophilicity at the nitrile carbon, facilitating nucleophilic attacks in cyclization reactions (e.g., ZnCl₂-mediated benzoxazinone synthesis) . In contrast, electron-withdrawing groups like -NO₂ in 2-nitrobenzonitrile reduce reactivity in such pathways .

- Enzymatic Activity: this compound is a substrate for CYP152 peroxygenases, undergoing ortho- or para-hydroxylation, whereas 2-aminobenzonitrile shows slower conversion rates in enzymatic reactions due to steric and electronic differences .

- Functional Group Compatibility: this compound fails to yield chromenones in reactions with arylacetonitriles, unlike 2-acetylphenol, which succeeds due to the ketone group’s ability to stabilize intermediates .

Biologische Aktivität

2-Hydroxybenzonitrile, also known as salicylonitrile or o-hydroxybenzonitrile, is a compound with the molecular formula and a molecular weight of approximately 119.12 g/mol. This compound has garnered attention in various fields, particularly in toxicology and pharmacology, due to its biological activities and potential health effects.

- IUPAC Name: this compound

- CAS Number: 611-20-1

- Molecular Structure: This compound Structure

Biological Activity Overview

This compound exhibits several biological activities, including potential neurotoxic effects, skin irritation, and various metabolic transformations. The following sections summarize key findings from recent studies.

Metabolism and Toxicity

-

Metabolic Pathways:

- In vitro studies have shown that this compound can be biotransformed by liver microsomes into various hydroxylated metabolites, including 4-hydroxybenzonitrile and trace amounts of 3- and this compound .

- The compound's metabolism involves conjugation reactions leading to sulfate and glucuronic acid conjugates.

-

Toxicological Studies:

- An intraperitoneal administration study in rats indicated significant decreases in hepatic glutathione levels, suggesting oxidative stress .

- Histopathological examinations revealed kidney effects such as vacuolar degeneration in female rats at higher doses (≥75 mg/kg body weight) and neurotoxic symptoms like hyperactivity and aggressive behavior in both sexes .

- Case Studies:

Biological Activity in Research

- Antimicrobial Potential:

- Neurotoxicity Studies:

Summary of Toxicological Findings

Metabolic Pathway Overview

| Metabolite | Formation Mechanism |

|---|---|

| 4-Hydroxybenzonitrile | Hydroxylation via liver microsomes |

| Sulfate Conjugates | Phase II metabolism |

| Glucuronic Acid Conjugates | Phase II metabolism |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxybenzonitrile, and how do their yields and conditions compare?

- Methodology : The most common method involves reacting salicylaldehyde with hydroxylamine derivatives to form salicylaldoxime, followed by treatment with acid chlorides to yield this compound . Alternative pathways include copper-catalyzed multicomponent polymerizations with alkynes and sulfonyl azides . Researchers should optimize reaction parameters (e.g., solvent, temperature) and compare yields using analytical techniques like HPLC or GC-MS.

- Data Consideration : Yields vary depending on substituents and catalysts. For example, ZnCl₂-promoted cyclization with ketones achieves up to 84% yield under optimized conditions .

Q. How can researchers validate the purity and identity of this compound in experimental settings?

- Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural features like the -CN (stretch ~2230 cm⁻¹) and phenolic -OH groups. Chromatographic methods (TLC, HPLC) assess purity . For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential .

- Data Contradictions : Commercial samples (e.g., from Apollo Scientific Ltd.) may lack full characterization data, necessitating independent validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Wear PPE (gloves, goggles) due to limited toxicity data. Use fume hoods to avoid inhalation. Dispose of waste via approved channels (e.g., compliant with 40 CFR Part 261 in the US) .

- Caveats : Acute and chronic toxicity profiles are not fully characterized; assume precautionary measures .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its reactivity in meta-selective C–H functionalization?

- Methodology : The cyano group acts as a directing group, enabling meta-olefination with ethyl acrylate. Electronic tuning (e.g., introducing methoxy substituents) enhances selectivity. For example, 2-hydroxy-5-methoxybenzonitrile achieves 84% yield and 420:1 metaselectivity .

- Data Analysis : DFT calculations or Hammett studies can rationalize substituent effects on reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields for ZnCl₂-mediated cyclizations of this compound?

- Methodology : Systematically vary parameters (e.g., solvent polarity, ZnCl₂ loading) and analyze kinetics. Reproduce literature conditions (e.g., 100°C in DMF for spiro-heterocycle formation) .

- Troubleshooting : Inconsistent yields may arise from moisture sensitivity of ZnCl₂ or competing side reactions. Use anhydrous conditions and monitor intermediates via in situ FTIR .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) or reaction enthalpies. The U.S. Secretary of Commerce’s thermochemistry database provides foundational data (e.g., gas-phase ion clustering behavior) .

- Application : Predict regioselectivity in nucleophilic aromatic substitutions using Fukui indices or molecular electrostatic potential maps .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can its limitations be addressed?

- Methodology : It serves as a precursor for benzoxazoles and imidazopyridines. For instance, reacting with 2-aminophenol derivatives forms fused heterocycles via condensation-cyclization .

- Challenges : Low solubility in polar solvents may hinder reactivity. Use phase-transfer catalysts or ionic liquids to enhance reaction rates .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility when documenting this compound synthesis in publications?

- Methodology : Follow Beilstein Journal guidelines: report detailed experimental procedures (solvents, catalysts, purification steps) in the main text or supplementary information. For multi-step syntheses, include NMR spectra and chromatograms .

- Ethics : Disclose any deviations from cited methods and provide raw data access to facilitate peer validation .

Q. How should researchers address conflicting spectral data for this compound derivatives?

- Methodology : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure elucidation). Compare with literature spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

- Case Study : Discrepancies in IR stretches for -CN groups may arise from solvent effects or polymorphism. Report solvent and concentration explicitly .

Q. Emerging Applications

Q. Can this compound be integrated into polymer chemistry for functional materials?

- Methodology : Explore its use in multicomponent polymerizations with sulfonyl azides and alkynes to generate heterocycle-rich polymers. Monitor thermal stability via TGA and mechanical properties using DMA .

- Innovation : Modify the phenolic -OH group with boronate esters for stimuli-responsive materials .

Eigenschaften

IUPAC Name |

2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZCERSEMVWNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041661 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-20-1, 69481-42-1 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.